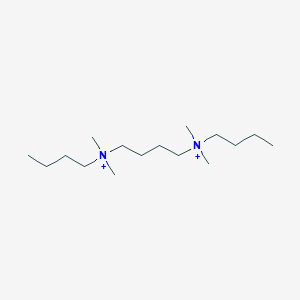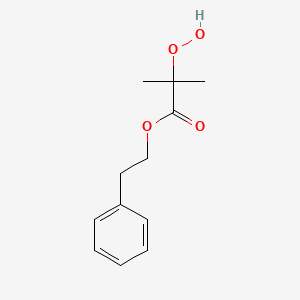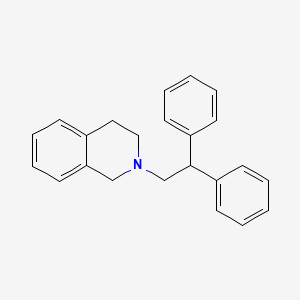
N~1~,N~1'~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a peroxide linkage between two N1,N~4~-diphenylbenzene-1,4-diamine units. This structure imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) typically involves the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with a peroxide source under controlled conditions. One common method is the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with hydrogen peroxide in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently decomposes to form the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can break the peroxide linkage, leading to the formation of N1,N~4~-diphenylbenzene-1,4-diamine and other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, with reactions conducted under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce amines and other reduced species. Substitution reactions can introduce halogens, nitro groups, and sulfonic acid groups into the aromatic rings.
Applications De Recherche Scientifique
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of various functional materials.
Biology: It is employed in studies related to oxidative stress and antioxidant mechanisms, as well as in the development of bioactive compounds.
Medicine: Research on the compound’s potential therapeutic effects, including its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the production of polymers, dyes, and other specialty chemicals, where its unique properties contribute to the performance and stability of the final products.
Mécanisme D'action
The mechanism of action of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) involves its ability to undergo redox reactions, which can modulate oxidative stress and influence various biochemical pathways. The compound can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. Additionally, its aromatic structure allows it to participate in electron transfer processes, further contributing to its antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-diamine: A precursor to the compound, known for its antioxidant properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-dimethylbenzene-1,4-diamine): A similar compound with methyl groups instead of phenyl groups, exhibiting different reactivity and properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diethylbenzene-1,4-diamine): Another analog with ethyl groups, used in similar applications but with distinct characteristics.
Uniqueness
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) stands out due to its unique peroxide linkage and the presence of phenyl groups, which enhance its stability and reactivity
Propriétés
Numéro CAS |
832731-32-5 |
|---|---|
Formule moléculaire |
C36H30N4O2 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
4-N-(N-(4-anilinophenyl)anilino)peroxy-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C36H30N4O2/c1-5-13-29(14-6-1)37-31-21-25-35(26-22-31)39(33-17-9-3-10-18-33)41-42-40(34-19-11-4-12-20-34)36-27-23-32(24-28-36)38-30-15-7-2-8-16-30/h1-28,37-38H |
Clé InChI |
HXWKZHBEQOIANZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)



![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)



![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
